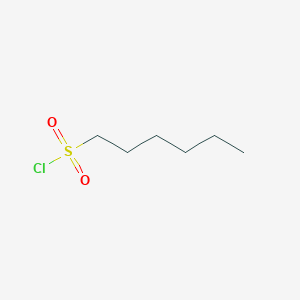
4-O-メチルブテイン
説明
Synthesis Analysis
The synthesis of compounds related to acrylophenone involves base-catalyzed reactions and various condensation processes. For example, a new dipolarophile used to construct bioactive heterocycles was synthesized via a base-catalyzed reaction of trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile, showcasing a method to produce compounds with acrylophenone structures (Kavitha et al., 2006). Another method involves the condensation of 4-methoxyacetophenone with diethyl oxalate under basic conditions, resulting in dihydroxy derivatives (Nye et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to acrylophenone reveals intricate details about their crystallization and hydrogen bonding patterns. The compound 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-acrylonitrile, for instance, crystallizes in the monoclinic space group P21/c, exhibiting both inter- and intramolecular hydrogen bonds (Kavitha et al., 2006). This intricate bonding plays a crucial role in the compound's stability and reactivity.
科学的研究の応用
神経保護効果
4-O-メチルブテインは、グルタミン酸誘発性HT22細胞死に対して神経保護効果を示すことが判明している . これは、グルタミン酸毒性が因子となる神経疾患の治療に、4-O-メチルブテインが潜在的に使用できる可能性を示唆している。
抗酸化活性
この化合物は、抗酸化活性を持つことが示されている . 抗酸化物質は、不安定な分子であるフリーラジカルによって引き起こされる細胞の損傷を防ぎ、または遅らせることができる物質である。フリーラジカルは、環境やその他の圧力に対する反応として、体内で生成される。
抗マラリア活性
研究によると、4-O-メチルブテインは抗マラリア活性を持つ可能性があることが示唆されている . この化合物は、より強い分子間相互作用、より高い抗酸化活性、およびファルシペイン-2の活性部位での共有結合複合体の形成を可能にする構造的特徴を持つことが判明した。ファルシペイン-2は、宿主のマラリア感染赤血球におけるヘモグロビン分解に関与するシステインプロテアーゼである .
代謝と排泄
研究によると、4-O-メチルブテインは、生体内およびラット腸内細菌叢を用いたインビトロでのインキュベーションにより、脱メチル化される可能性があることが示されている . これは、4-O-メチルブテインが代謝と排泄に関する研究に潜在的に使用できる可能性を示唆している。
作用機序
4-O-Methylbutein, also known as (E)-1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one or Acrylophenone, 2’,4’-dihydroxy-3-(m-hydroxy-p-methoxyphenyl)-, is a phenolic glucoside that can be isolated from Elsholtzia ciliata .
Target of Action
The primary target of 4-O-Methylbutein is the HT22 cell line, a mouse hippocampal cell line . It exhibits neuroprotective effects against glutamate-induced HT22 cell death . It is also a potent heme oxygenase-1 (HO-1) inducer , which plays a crucial role in fighting inflammation .
Mode of Action
4-O-Methylbutein interacts with its targets by exhibiting neuroprotective effects against glutamate-induced HT22 cell death . The compound’s EC50, the concentration of the drug that gives half-maximal response, is 35.2 μM .
Biochemical Pathways
It is known that the compound exhibits neuroprotective effects, suggesting it may influence pathways related to neuronal survival and death . Additionally, as a potent HO-1 inducer , it likely affects pathways related to inflammation and oxidative stress.
Pharmacokinetics
A study has shown that 4-o-methylbutein and its related compounds are demethylated in vivo and on incubation with rat-intestinal microflora in vitro . This suggests that the compound undergoes metabolic transformations in the body, which could impact its bioavailability.
Result of Action
The primary result of 4-O-Methylbutein’s action is the protection of HT22 cells from glutamate-induced cell death . This suggests that the compound could have potential therapeutic applications in conditions characterized by glutamate-induced neuronal damage.
Action Environment
The action, efficacy, and stability of 4-O-Methylbutein could be influenced by various environmental factors. These could include the pH and composition of the cellular environment, the presence of other compounds or drugs, and individual variations in metabolism and excretion . .
特性
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-21-16-7-3-10(8-15(16)20)2-6-13(18)12-5-4-11(17)9-14(12)19/h2-9,17,19-20H,1H3/b6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVFVBIJKULVHA-QHHAFSJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13323-67-6 | |
| Record name | 4-O-Methylbutein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013323676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-O-Methylbutein metabolized in rats?
A1: Research indicates that 4-O-Methylbutein undergoes demethylation in vivo when administered to rats. [] This means that the methyl group attached to the oxygen atom is removed within the rat's body. Additionally, studies using rat intestinal microflora in vitro demonstrate that this demethylation process can also occur through the action of gut bacteria. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



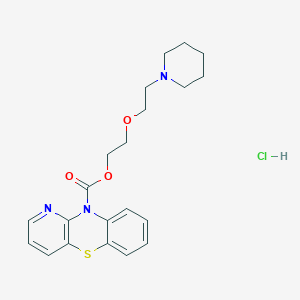
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)

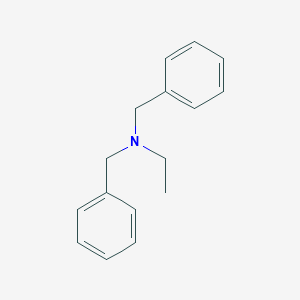

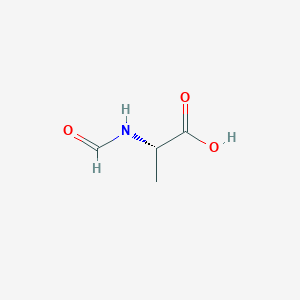
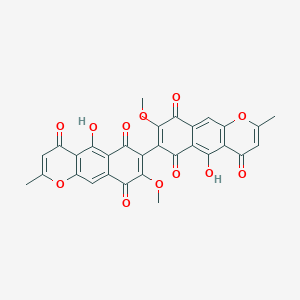




![7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B79082.png)
